molecular formula C20H13O4P B024457 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 35193-64-7

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B024457
CAS RN: 35193-64-7
M. Wt: 348.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and related derivatives often involves multistep organic transformations. For instance, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) derivatives, which share a similar binaphthyl core, are synthesized from 2,2'-dihydroxy-1,1'-binaphthyl via a series of reactions including phosphorylation and alkylation processes (Koy et al., 1999).

Molecular Structure Analysis

The molecular structure of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is characterized by its binaphthyl core, where two naphthyl groups are connected at their 1-positions, creating a rigid, chiral axis. This structural feature is crucial for its application in chiral recognition and asymmetric catalysis. Molecular dynamics simulations have provided insights into how its enantiomers interact with chiral selectors, revealing the importance of hydrogen bonding and the spatial arrangement of its molecular structure (Morris et al., 2014).

Chemical Reactions and Properties

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate participates in various chemical reactions, especially those involving chiral discrimination and enantioselective processes. Its phosphate group can act as a leaving group in nucleophilic substitutions or as a coordinating site in metal-catalyzed reactions. The compound's chiral recognition abilities are demonstrated through its interactions with cyclodextrins, where differences in fluorescence anisotropy indicate enantioselective binding (Xu & McCarroll, 2007).

Physical Properties Analysis

The physical properties of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, such as solubility, melting point, and optical rotation, are influenced by its chiral structure and the nature of its substituents. These properties are crucial for its application in separation techniques and chiral resolution methods.

Chemical Properties Analysis

The chemical behavior of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, including its reactivity, stability, and interaction with other chiral molecules, underscores its utility in synthetic chemistry. Its ability to form stable complexes with metals and other organic molecules enables its use in asymmetric synthesis, serving as a ligand in catalytic reactions to promote enantioselective transformations (Nieto et al., 2008).

Scientific research applications

  • Enantioselective Complexation: It is used for enantioselective complexation between saccharide and anionic binaphthyl in scientific research. This complexation is beneficial in chiral separation by capillary zone electrophoresis (Kano et al., 1995).

  • Coordination and Metallosupramolecular Chemistry: 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl frameworks, related to 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, are versatile for constructing ligands in coordination and metallosupramolecular chemistry (Telfer, 2003).

  • Circularly Polarized Luminescence: This compound emits circularly polarized luminescence in the near-UV region when dissolved in chloroform and embedded into a poly(methyl methacrylate) film and KBr crystal (Sato et al., 2016).

  • Asymmetric Hydrogenation: A rhodium complex of binap, related to this compound, performs asymmetric hydrogenation in water with optical yields as high as those obtained in nonaqueous solvent (Wan & Davis, 1993).

  • Inverse Bilayer Formation: Synthesized 1,1′-binaphthalene-2,2′-diyl phosphate salts show a separation of hydrophobic and hydrophilic regions, with hydrogen bonding driving "inverse bilayer" formation (Dorn et al., 2006).

  • Production of Phosphoric Esters: Reacts with various alkylating agents to produce various phosphoric esters and amphiphilic binaphthyl derivatives (Koy et al., 1999).

  • Optical Isomer Resolution: Provides a route to highly pure enantiomers through practical methods for resolving optical isomers (Tamai et al., 1990).

  • Chiral Separation: Effective for direct separation of racemic mixtures by capillary electrophoresis using monosaccharides as chiral selectors (Nakamura et al., 1998).

  • Chiral Discrimination: Efficient and versatile for chiral discrimination of molecules with diverse functional groups (Pal et al., 2014).

  • Determination of Enantiopurity: Used as chiral solvating agents for rapid and simple determination of enantiopurity of amines (Chaudhary et al., 2022).

properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS RN

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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